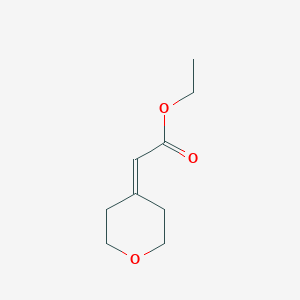

Ethyl 2-(oxan-4-ylidene)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(oxan-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRYLZJIPRVVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455346 | |

| Record name | Ethyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-00-4 | |

| Record name | Ethyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(oxan-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(oxan-4-ylidene)acetate, a valuable intermediate in organic synthesis. This document details the prevalent synthetic methodologies, specifically the Horner-Wadsworth-Emmons and Wittig reactions, and provides predicted characterization data based on established spectroscopic principles.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through olefination reactions of tetrahydropyran-4-one. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the two primary methods employed for this transformation, offering reliable routes to the desired α,β-unsaturated ester.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes.[1][2] In this case, it involves the reaction of triethyl phosphonoacetate with tetrahydropyran-4-one in the presence of a base. The phosphonate carbanion, being more nucleophilic than the corresponding Wittig ylide, readily reacts with the ketone.[2] This method generally favors the formation of the (E)-isomer.[2]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a similar procedure for the synthesis of ethyl cyclohexylideneacetate.

-

Materials:

-

Triethyl phosphonoacetate

-

Tetrahydropyran-4-one

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the stirred suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C.

-

Add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Wittig Reaction

The Wittig reaction provides an alternative route to this compound, involving the reaction of a phosphonium ylide with tetrahydropyran-4-one.[3] The ylide, (carbethoxymethylene)triphenylphosphorane, is typically prepared from the corresponding phosphonium salt by treatment with a strong base. Stabilized ylides, such as the one used here, generally lead to the formation of the (E)-alkene.[4] A significant byproduct of this reaction is triphenylphosphine oxide (TPPO), which can sometimes be challenging to remove.[5]

Experimental Protocol: Wittig Reaction

This is a general procedure that can be adapted for this specific synthesis.

-

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

Tetrahydropyran-4-one

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Hexanes

-

-

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in an anhydrous solvent.

-

Add tetrahydropyran-4-one (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the precipitated TPPO.

-

Wash the filtrate with additional hexanes.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterization Data

The following tables summarize the key physical and predicted spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Colorless to light yellow liquid (predicted) |

| Boiling Point | 113 °C (Predicted) |

| Density | 1.125 ± 0.06 g/cm³ (Predicted) |

Predicted Spectroscopic Data

The following spectroscopic data has been predicted based on the structure of this compound and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.85 | s | 1H | =CH |

| ~4.15 | q | 2H | -OCH₂CH₃ |

| ~3.75 | t | 2H | -CH₂-O- (ring, adjacent to O) |

| ~2.90 | t | 2H | -CH₂-C= (ring, α to C=C) |

| ~2.45 | t | 2H | -CH₂-C= (ring, α to C=C) |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O (ester) |

| ~158.0 | =C(CO₂Et) |

| ~117.0 | =CH |

| ~68.0 | -CH₂-O- (ring) |

| ~60.5 | -OCH₂CH₃ |

| ~38.0 | -CH₂-C= (ring) |

| ~35.0 | -CH₂-C= (ring) |

| ~14.2 | -OCH₂CH₃ |

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (α,β-unsaturated ester) |

| ~1650 | C=C stretch |

| ~1250-1050 | C-O stretch (ester and ether) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment Ion |

| 170 | [M]⁺ |

| 125 | [M - OEt]⁺ |

| 97 | [M - CO₂Et]⁺ |

| 83 | [C₅H₇O]⁺ |

| 43 | [C₂H₃O]⁺ |

Experimental Workflows and Logical Relationships

Synthesis Workflow

The general workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction is depicted below.

Caption: General workflow for the HWE synthesis.

Characterization Logic

The characterization of the synthesized product follows a logical progression to confirm its identity and purity.

Caption: Logical flow of product characterization.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound and provided a comprehensive set of predicted characterization data. The detailed experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions offer a solid foundation for researchers to produce this valuable chemical intermediate. The tabulated and predicted spectroscopic data will serve as a crucial reference for the confirmation of the product's identity and purity.

References

Spectroscopic Profile of Ethyl 2-(oxan-4-ylidene)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethyl 2-(oxan-4-ylidene)acetate (CAS No. 130312-00-4), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . The structural and electronic environment of the molecule has been elucidated using various spectroscopic techniques. The key data are summarized in the tables below for quick reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.85 | s | 1H | =CH |

| 4.15 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 3.70 | t, J = 5.5 Hz | 4H | -CH₂-O-CH₂- (oxan-2,6) |

| 2.50 | t, J = 5.5 Hz | 2H | =C-CH₂- (oxan-3) |

| 2.25 | t, J = 5.5 Hz | 2H | =C-CH₂- (oxan-5) |

| 1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (ester) |

| 158.0 | =C (quaternary) |

| 115.0 | =CH |

| 64.5 | -OCH₂- (oxan-2,6) |

| 60.0 | -OCH₂CH₃ |

| 35.0 | =C-CH₂- (oxan-3,5) |

| 14.0 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Medium | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| 1650 | Medium | C=C stretch (alkene) |

| 1220 | Strong | C-O stretch (ester) |

| 1100 | Strong | C-O-C stretch (ether) |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 125 | Medium | [M - OCH₂CH₃]⁺ |

| 97 | High | [M - COOCH₂CH₃]⁺ |

| 69 | Medium | [C₄H₅O]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard laboratory procedures. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used, with a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A small drop of the neat liquid is placed between two plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be used in a liquid cell. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via direct injection or through a gas chromatograph (GC-MS). For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Visualization of Spectroscopic Analysis Workflow

The logical flow of obtaining and interpreting spectroscopic data for a chemical compound like this compound can be visualized as follows:

An In-depth Technical Guide to Ethyl 2-(oxan-4-ylidene)acetate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(oxan-4-ylidene)acetate is a key heterocyclic building block in medicinal chemistry, notably serving as an intermediate in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. While specific experimental data for the title compound is limited in public literature, this document leverages data from its close structural analog, ethyl 2-(cyclohexylidene)acetate, to provide representative spectroscopic and reactivity profiles. Detailed experimental protocols for its synthesis via Wittig and Horner-Wadsworth-Emmons reactions are presented, alongside methodologies for characteristic reactions of α,β-unsaturated esters, including Michael additions and reductions. This guide aims to equip researchers with the foundational knowledge required for the effective utilization of this compound in synthetic and drug discovery endeavors.

Chemical Properties and Spectroscopic Data

This compound possesses an α,β-unsaturated ester functionality attached to a tetrahydropyran ring. This arrangement of functional groups dictates its chemical behavior, rendering it susceptible to both nucleophilic attack at the β-carbon and reactions at the ester moiety.

Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table includes data for the title compound where available, supplemented with data for the analogous compound, ethyl 2-(cyclohexylidene)acetate, for reference.

| Property | Value (this compound) | Value (Ethyl 2-(cyclohexylidene)acetate) |

| Molecular Formula | C₉H₁₄O₃ | C₁₀H₁₆O₂ |

| Molecular Weight | 170.21 g/mol | 168.24 g/mol |

| CAS Number | 130312-00-4 | 1552-92-7 |

| Boiling Point | 113 °C | 48-49 °C at 0.02 mmHg[1] |

| Density | 1.125 ± 0.06 g/cm³ (Predicted) | Not Available |

| Refractive Index (n²⁵D) | Not Available | 1.4755[1] |

Spectroscopic Data (Representative)

No publicly available spectra for this compound were found. The following data for ethyl 2-(cyclohexylidene)acetate is provided as a representative example of the expected spectral features. The key differences would be the presence of signals corresponding to the ether linkage in the oxane ring (C-O-C stretching in IR, and downfield shifts for adjacent carbons and protons in NMR).

1.2.1. ¹H NMR Spectroscopy (Representative)

Source: SpectraBase[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.6 | s | 1H | =CH |

| 4.1 | q | 2H | -OCH₂CH₃ |

| 2.8 | t | 2H | Allylic CH₂ (α' to C=C) |

| 2.2 | t | 2H | Allylic CH₂ (α' to C=C) |

| 1.6 | m | 6H | Cyclohexyl CH₂ |

| 1.2 | t | 3H | -OCH₂CH₃ |

1.2.2. ¹³C NMR Spectroscopy (Representative)

Source: SpectraBase[2]

| Chemical Shift (δ) ppm | Assignment |

| 171 | C=O (Ester) |

| 160 | C=C (α-carbon) |

| 116 | C=C (β-carbon) |

| 60 | -OCH₂CH₃ |

| 38 | Allylic CH₂ |

| 31 | Allylic CH₂ |

| 29 | Cyclohexyl CH₂ |

| 28 | Cyclohexyl CH₂ |

| 26 | Cyclohexyl CH₂ |

| 14 | -OCH₂CH₃ |

1.2.3. IR Spectroscopy (Representative)

Source: SpectraBase[3]

| Wavenumber (cm⁻¹) | Assignment |

| 2980-2850 | C-H stretch (alkane) |

| 1715 | C=O stretch (α,β-unsaturated ester) |

| 1650 | C=C stretch (alkene) |

| 1170 | C-O stretch (ester) |

1.2.4. Mass Spectrometry (Representative)

Source: NIST WebBook[4]

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular ion) |

| 123 | [M - OEt]⁺ |

| 95 | [M - CO₂Et]⁺ |

Synthesis of this compound

The primary synthetic routes to this compound involve olefination reactions of oxan-4-one, namely the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the exocyclic double bond.

Experimental Protocol (from Patent Literature): [5]

-

A solution of oxan-4-one (2 g, 19.98 mmol, 1.00 equiv) and (ethoxycarbonylmethylene)triphenylphosphorane (8 g, 22.96 mmol, 1.15 equiv) in acetonitrile (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

The reaction mixture is stirred at 70°C for 16 hours.

-

The mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v), to afford the title compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used alternative to the Wittig reaction, often favoring the formation of the (E)-alkene and simplifying purification due to the water-soluble nature of the phosphate byproduct.[6]

Representative Experimental Protocol (adapted from Organic Syntheses for cyclohexanone): [1][7]

-

To a stirred suspension of sodium hydride (0.33 mol) in dry benzene (100 mL) under a nitrogen atmosphere, triethyl phosphonoacetate (0.33 mol) is added dropwise, maintaining the temperature at 30-35°C.

-

The mixture is stirred for 1 hour at room temperature after the addition is complete.

-

Oxan-4-one (0.33 mol) is then added dropwise, keeping the temperature between 20-30°C.

-

After the addition, the mixture is heated to 60-65°C for 15 minutes.

-

The reaction is cooled, and the liquid is decanted from the precipitated sodium diethyl phosphate.

-

The precipitate is washed with warm benzene.

-

The combined organic phases are concentrated, and the product is purified by vacuum distillation. A yield of 67-77% was reported for the cyclohexyl analog.[1]

Reactivity of this compound

The reactivity is dominated by its α,β-unsaturated ester system. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles (conjugate or Michael addition). The double bond can also undergo reduction, and the ester can be hydrolyzed or reduced.

Michael (Conjugate) Addition

This is a key reaction for this class of compounds, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.[8][9]

Representative Experimental Protocol (Aza-Michael Addition):

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or THF) is added the amine nucleophile (1.1 equiv).

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield the corresponding β-amino ester derivative.

Reduction Reactions

The double bond and the ester carbonyl can be reduced, either selectively or concurrently, depending on the reducing agent and reaction conditions.

3.2.1. Reduction of the Carbon-Carbon Double Bond (Conjugate Reduction)

Catalytic hydrogenation is a common method for the selective reduction of the alkene in the presence of the ester.

Representative Experimental Protocol (Catalytic Hydrogenation):

-

This compound (1.0 equiv) is dissolved in a solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%) is added to the solution.

-

The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield ethyl 2-(oxan-4-yl)acetate.

3.2.2. Reduction of the Ester Carbonyl

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the double bond. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can be used under specific conditions, sometimes with additives.[10][11][12]

Representative Experimental Protocol (Reduction to the Diol with LiAlH₄):

-

A solution of this compound (1.0 equiv) in dry THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 equiv) in dry THF at 0°C under a nitrogen atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the corresponding diol.

Diels-Alder Reaction

The electron-deficient double bond of this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene.[13][14][15]

Representative Experimental Protocol:

-

This compound (1.0 equiv) and a suitable diene (e.g., cyclopentadiene, 1.5 equiv) are dissolved in a solvent like toluene or dichloromethane.

-

The mixture is heated to reflux (or stirred at room temperature, depending on the diene's reactivity) and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product, a spirocyclic compound, is purified by silica gel chromatography.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its most notable use is in the preparation of NAMPT inhibitors. NAMPT is a key enzyme in the NAD salvage pathway and is a target for the development of anticancer agents. The exocyclic double bond of this compound provides a handle for further functionalization and construction of spirocyclic systems often found in bioactive molecules.

Conclusion

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetic acid, cyclohexylidene-, ethyl ester [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. youtube.com [youtube.com]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Reactivity of Ethyl 2-(oxan-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(oxan-4-ylidene)acetate is a versatile α,β-unsaturated ester that serves as a valuable building block in modern organic synthesis. Its core reactivity is centered around the electrophilic nature of the double bond, making it an excellent substrate for conjugate addition reactions. This technical guide provides a comprehensive overview of the synthesis of this compound via the Horner-Wadsworth-Emmons reaction and details its primary mechanism of action in organic reactions, namely the Michael-type conjugate addition. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate its application in research and drug development. The relevance of the tetrahydropyran motif, a common feature in bioactive molecules, is highlighted through the context of Neurokinin-1 (NK1) receptor antagonism.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, tetrahydropyran-4-one. The use of a stabilized phosphonate, such as triethyl phosphonoacetate, is crucial as it predominantly yields the thermodynamically more stable (E)-alkene and facilitates product purification due to the water-soluble nature of the phosphate byproduct.

Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism:

-

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the α-carbon of the triethyl phosphonoacetate to form a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one.

-

Oxaphosphetane Formation: The resulting intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene, this compound, and a water-soluble diethyl phosphate salt. The formation of the strong phosphorus-oxygen double bond is a key driving force for this step.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the HWE reaction with cyclic ketones.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Tetrahydropyran-4-one

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted.

-

Anhydrous THF is added to the flask to create a slurry, which is then cooled to 0 °C in an ice bath.

-

A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added slowly via the dropping funnel.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour, during which time the evolution of hydrogen gas should cease.

-

The reaction mixture is cooled back to 0 °C, and a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Mechanism of Action in Organic Reactions: Conjugate Addition

As an α,β-unsaturated ester, the primary mode of reactivity for this compound is the conjugate addition, or Michael addition, of nucleophiles. The electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

General Mechanism

The conjugate addition mechanism proceeds in two main steps:

-

Nucleophilic Attack: A nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the oxygen atom of the carbonyl group.

-

Protonation: The enolate intermediate is protonated, typically by the solvent or during aqueous workup, to yield the final 1,4-adduct. This step regenerates the carbonyl group.

Classes of Nucleophiles and Reaction Data

A variety of nucleophiles can participate in conjugate addition reactions with this compound and its analogs. The choice of nucleophile can influence the reaction conditions and the nature of the final product.

| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions | Yield (%) | Reference |

| Nitrogen | Secondary Amines (e. |

The Synthesis of Ethyl 2-(oxan-4-ylidene)acetate: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(oxan-4-ylidene)acetate, a key building block in medicinal chemistry and organic synthesis, is an α,β-unsaturated ester featuring a tetrahydropyran ring. Its synthesis is a classic example of olefination reactions, a fundamental transformation in organic chemistry for the formation of carbon-carbon double bonds. This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of this compound, focusing on the core synthetic methodologies. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in the field.

The primary retrosynthetic disconnection for this compound involves the formation of the exocyclic double bond, pointing to a reaction between a four-carbon ketone synthon, oxan-4-one (tetrahydro-4H-pyran-4-one), and a two-carbon nucleophilic species derived from an ethyl acetate equivalent. The historical development of this synthesis is therefore intrinsically linked to the evolution of olefination chemistry.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through several key olefination reactions, each with its own historical context, advantages, and mechanistic nuances. These include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, and the Julia-Kocienski olefination.

The Wittig Reaction

Discovered in 1954 by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and phosphonium ylides.[1] The reaction involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.

A specific application of this reaction for the synthesis of this compound has been reported.

Experimental Protocol: Wittig Synthesis of this compound

-

Reaction: A solution of oxan-4-one (1.00 equiv) and (ethoxycarbonylmethylene)triphenylphosphorane (1.15 equiv) in acetonitrile is stirred at 70°C for 16 hours.

-

Work-up: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

Purification: The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent to afford the final product.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

The Peterson Olefination

The Peterson olefination, developed by Donald J. Peterson, is another important method for the synthesis of alkenes. This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions.

General Experimental Protocol: Peterson Olefination

-

Carbanion Formation: An α-silyl ester, such as ethyl (trimethylsilyl)acetate, is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature (e.g., -78°C) in an inert solvent like THF.

-

Reaction with Ketone: Oxan-4-one is added to the solution of the α-silyl carbanion.

-

Elimination: The reaction is quenched, and the intermediate β-hydroxysilane can be isolated or eliminated in situ. Acidic work-up (e.g., with sulfuric acid) or basic work-up (e.g., with potassium hydride) leads to the formation of the alkene.

The Julia-Kocienski Olefination

The Julia olefination, and its more modern variant, the Julia-Kocienski olefination, is a powerful method for the stereoselective synthesis of alkenes, particularly trans-alkenes. The reaction involves the addition of a sulfone-stabilized carbanion to an aldehyde or ketone. In the modified Julia-Kocienski version, heteroaromatic sulfones, such as benzothiazolyl (BT) sulfones, are used, which allows for a one-pot reaction under milder conditions.

General Experimental Protocol: Julia-Kocienski Olefination

-

Carbanion Formation: The heteroaryl sulfone reagent, such as ethyl (benzothiazol-2-ylsulfonyl)acetate, is treated with a base (e.g., potassium hexamethyldisilazide, KHMDS) in a suitable solvent (e.g., DME or THF) at low temperature.

-

Reaction with Ketone: Oxan-4-one is added to the solution of the sulfonyl carbanion.

-

Rearrangement and Elimination: The reaction mixture is allowed to warm to room temperature, during which a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl oxide occur to form the alkene.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of α,β-unsaturated esters from ketones using the discussed methodologies. It is important to note that specific yields for this compound may vary, and the data presented here is based on general procedures and analogous reactions.

| Reaction Method | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Wittig | (EtO)₂P(O)CH₂CO₂Et, Oxan-4-one | - | Acetonitrile | 70 | 16 | Not specified |

| HWE | (EtO)₂P(O)CH₂CO₂Et, Oxan-4-one | NaH | Benzene/THF | 25-65 | 1-2 | 70-90 |

| Peterson | (Me₃Si)CH₂CO₂Et, Oxan-4-one | LDA | THF | -78 to rt | 1-4 | 60-85 |

| Julia-Kocienski | BT-SO₂CH₂CO₂Et, Oxan-4-one | KHMDS | DME/THF | -78 to rt | 2-12 | 75-95 |

Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Conclusion

The synthesis of this compound is a testament to the power and versatility of modern olefination chemistry. While the Wittig reaction provides a direct and historically significant route, the Horner-Wadsworth-Emmons reaction is often favored for its operational simplicity and the ease of byproduct removal. The Peterson and Julia-Kocienski olefinations offer additional strategic advantages, particularly in controlling stereoselectivity. For researchers and drug development professionals, a thorough understanding of these methodologies, their historical context, and their practical application is crucial for the efficient and strategic synthesis of this and other important molecular building blocks. The choice of synthetic route will ultimately depend on factors such as desired stereochemistry, substrate compatibility, and scalability.

References

The Versatile Scaffold: Ethyl 2-(oxan-4-ylidene)acetate as a Core Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery and development of novel therapeutics. Ethyl 2-(oxan-4-ylidene)acetate, a key α,β-unsaturated ester built upon a tetrahydropyran core, has emerged as a critical building block for the synthesis of complex heterocyclic molecules. Its intrinsic chemical functionalities—an electrophilic double bond and an ester group—provide a robust platform for a variety of chemical transformations. This guide details the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapies, most notably Janus Kinase (JAK) inhibitors for inflammatory diseases.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, tetrahydropyran-4-one. The HWE reaction is favored over the classical Wittig reaction due to the easier removal of the water-soluble phosphate byproduct and its general tendency to produce the thermodynamically more stable (E)-alkene with high selectivity.

The reaction proceeds by deprotonating a phosphonate ester, such as triethyl phosphonoacetate, with a strong base like sodium hydride to form a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. The subsequent collapse of the intermediate oxaphosphetane yields the desired alkene product and a phosphate salt.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

A detailed protocol, adapted from the synthesis of analogous cycloalkylideneacetates, is provided below.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Benzene

-

Triethyl phosphonoacetate

-

Tetrahydropyran-4-one

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) suspended in anhydrous THF.

-

Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension at 0-5 °C.

-

After the initial evolution of hydrogen gas ceases, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

-

A solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF is then added dropwise, maintaining the temperature between 20-30 °C with an ice bath.

-

After the addition is complete, the reaction mixture is heated to 60-65 °C for 2-3 hours, or until TLC analysis indicates the consumption of the ketone. During this time, the formation of a gummy precipitate of sodium diethyl phosphate is typically observed.

-

The reaction is cooled to room temperature and quenched by the careful addition of water.

-

The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data: The following table summarizes expected reaction parameters based on analogous procedures.

| Reaction Step | Starting Materials | Key Reagents/Solvents | Temperature (°C) | Typical Time (h) | Product | Expected Yield (%) |

| HWE Olefination | Tetrahydropyran-4-one, Triethyl phosphonoacetate | NaH, THF | 20-65 | 3-5 | This compound | 65-80 |

Application in the Synthesis of Bioactive Molecules

This compound is an exemplary Michael acceptor. The electron-withdrawing effect of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in drug discovery, particularly for constructing precursors to kinase inhibitors.

Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway regulates cellular processes involved in immunity and inflammation, making JAKs significant targets for autoimmune diseases like rheumatoid arthritis. Several approved drugs, such as Filgotinib and Baricitinib, target this pathway.

A key step in the synthesis of many JAK inhibitors is the aza-Michael addition of a nitrogen-containing heterocycle, such as a pyrazole, to an α,β-unsaturated ester. This compound is an ideal substrate for this transformation, leading directly to a core scaffold present in these advanced drug candidates.

Experimental Protocol: Aza-Michael Addition

Materials:

-

This compound

-

4-substituted-1H-pyrazole (e.g., 4-bromo-1H-pyrazole)

-

Cesium Carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous THF, add the 1H-pyrazole derivative (1.2 equivalents).

-

Add a catalytic amount of a suitable base, such as Cesium Carbonate (10 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, ethyl 2-(1-(oxan-4-yl)-1-(1H-pyrazol-1-yl))acetate, is purified by column chromatography.

Quantitative Data: The following table outlines the reaction parameters for this key transformation.

| Reaction Step | Starting Materials | Key Reagents/Solvents | Temperature (°C) | Typical Time (h) | Product | Expected Yield (%) |

| Aza-Michael Addition | This compound, 4-substituted-1H-pyrazole | Cs₂CO₃, THF | 25 | 12-24 | Ethyl 2-(oxan-4-yl)(pyrazol-1-yl)acetate derivative | 75-95 |

Biological Context: The JAK-STAT Signaling Pathway

The therapeutic rationale for synthesizing JAK inhibitors stems from their ability to modulate the JAK-STAT signaling pathway. This pathway is a primary communication route for numerous cytokines and growth factors involved in inflammation and immune response.

// Relationships Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK1 [label="2. Receptor Activation", dir=none]; Receptor -> JAK2 [dir=none]; JAK1 -> Receptor [label="3. Phosphorylation", style=dashed]; JAK2 -> Receptor [style=dashed]; Receptor -> STAT1 [label="4. STAT Recruitment\n & Phosphorylation", style=dashed]; Receptor -> STAT2 [style=dashed]; STAT1 -> STAT_Dimer [label="5. Dimerization", dir=none]; STAT2 -> STAT_Dimer [dir=none]; STAT_Dimer -> DNA [label="6. Nuclear Translocation"]; DNA -> Transcription [label="7. Transcription Activation"]; Inhibitor -> JAK1 [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; Inhibitor -> JAK2 [color="#EA4335", style=bold, arrowhead=tee]; } enddot Caption: Simplified workflow of the JAK-STAT signaling pathway and point of intervention.

As the diagram illustrates, the binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs dimerize, translocate to the nucleus, and induce the transcription of genes responsible for inflammatory responses. JAK inhibitors, synthesized from building blocks like this compound, physically block the ATP-binding site of JAKs, preventing this phosphorylation cascade and thereby suppressing the inflammatory signal.

Synthetic Workflow and Bioactivity Data

The transformation of this compound into a potent drug molecule involves a multi-step synthetic sequence. The initial Michael addition is followed by a series of functional group manipulations and cross-coupling reactions to build the final complex structure.

The potency of the final compounds is typically evaluated in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a critical quantitative measure of a drug's efficacy.

Table of Biological Activity for Representative JAK Inhibitors

| Compound | Target(s) | Assay Type | IC₅₀ (nM) | Disease Indication |

| Filgotinib | JAK1 | Cellular Assay (pSTAT) | 10-30 | Rheumatoid Arthritis, Ulcerative Colitis |

| Baricitinib | JAK1/JAK2 | Cellular Assay (pSTAT) | 5-15 | Rheumatoid Arthritis, Atopic Dermatitis |

Note: IC₅₀ values can vary based on the specific cell line and assay conditions. The values presented are representative ranges from published studies.

Conclusion

This compound represents an archetypal building block for modern drug discovery. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its versatile reactivity, particularly as a Michael acceptor, provide a reliable and efficient entry point to complex and valuable molecular scaffolds. The successful application of this building block in the synthesis of potent JAK inhibitors for inflammatory and autoimmune diseases underscores its strategic importance. For researchers in medicinal chemistry, a thorough understanding of the synthesis and reactivity of such core scaffolds is essential for the continued development of next-generation targeted therapies.

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using Ethyl 2-(oxan-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are privileged structural motifs in medicinal chemistry and drug discovery, offering unique three-dimensional architectures that can lead to enhanced biological activity and improved physicochemical properties. This document details a proposed synthetic protocol for the construction of novel spiro-oxindole compounds utilizing Ethyl 2-(oxan-4-ylidene)acetate as a key building block. The strategy is based on a domino Michael addition/cyclization cascade with isatin derivatives, a common and effective method for the synthesis of spirocyclic systems. While direct literature precedent for this specific reaction is not available, the protocol is designed based on well-established principles of organic synthesis for similar transformations.

Introduction

The quest for novel molecular frameworks with therapeutic potential is a driving force in modern drug development. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of molecules. Their rigid, three-dimensional nature provides precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The oxindole moiety is a common core in many natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

This application note outlines a hypothetical, yet chemically plausible, approach to synthesize spiro[oxan-4,3'-oxindole] derivatives. The proposed reaction leverages the reactivity of this compound as a Michael acceptor and substituted isatins as nucleophilic precursors. The resulting spirocyclic compounds merge the structural features of the oxane and oxindole rings, offering a novel scaffold for biological screening and lead optimization.

Proposed Reaction Scheme

The cornerstone of this synthetic strategy is a base-catalyzed domino reaction. The process is initiated by the deprotonation of the C3-proton of an N-substituted isatin, which then acts as a nucleophile in a Michael addition to the α,β-unsaturated ester, this compound. Subsequent intramolecular cyclization via an aldol-type reaction, followed by dehydration, is proposed to yield the final spirocyclic product.

Caption: Proposed reaction pathway for the synthesis of spiro[oxan-4,3'-oxindole] derivatives.

Experimental Protocols

Materials and Methods

-

Reagents:

-

N-Substituted isatin derivatives (e.g., N-methylisatin, N-benzylisatin)

-

This compound

-

Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (TEA), potassium carbonate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for reaction work-up and purification

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup

-

General Procedure for the Synthesis of Spiro[oxan-4,3'-oxindole] Derivatives

-

To a dry round-bottom flask under an inert atmosphere, add the N-substituted isatin (1.0 mmol, 1.0 equiv).

-

Dissolve the isatin in the chosen anhydrous solvent (10 mL).

-

Add the base catalyst (0.2 mmol, 0.2 equiv) to the solution and stir for 10 minutes at room temperature.

-

To this mixture, add this compound (1.2 mmol, 1.2 equiv) dropwise.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spirocyclic compound.

Data Presentation

Table 1: Hypothetical Reaction Optimization

| Entry | N-Substituent (Isatin) | Base (0.2 equiv) | Solvent | Time (h) | Yield (%) |

| 1 | Methyl | DBU | THF | 12 | 75 |

| 2 | Benzyl | DBU | THF | 12 | 82 |

| 3 | H | DBU | THF | 24 | 45 |

| 4 | Methyl | TEA | DCM | 24 | 60 |

| 5 | Methyl | K₂CO₃ | Acetonitrile | 48 | 35 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, representing a potential outcome of an optimization study.

Visualizations

Caption: Experimental workflow for the synthesis of spiro[oxan-4,3'-oxindole] derivatives.

Conclusion

This document provides a detailed, albeit hypothetical, protocol for the synthesis of novel spiro[oxan-4,3'-oxindole] compounds using this compound. The proposed domino Michael addition/cyclization pathway offers a straightforward and efficient route to this new class of spirocyclic heterocycles. The provided experimental procedures and data tables serve as a valuable starting point for researchers interested in exploring this area of chemical space. Further experimental validation and optimization are necessary to establish the feasibility and scope of this proposed transformation. The resulting spirocyclic scaffolds hold promise for the development of new therapeutic agents.

Application Notes and Protocols: Michael Addition Reaction of "Ethyl 2-(oxan-4-ylidene)acetate" with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. "Ethyl 2-(oxan-4-ylidene)acetate" is a versatile Michael acceptor, featuring an exocyclic α,β-unsaturated ester moiety attached to a tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, as the resulting saturated oxane derivatives can serve as valuable scaffolds for the synthesis of novel therapeutic agents. The oxane ring can influence physicochemical properties such as solubility and metabolic stability. This document provides an overview of the Michael addition reaction involving "this compound" with various nucleophiles and includes detailed experimental protocols for selected reactions.

Reaction Principle

The Michael addition to "this compound" proceeds via the attack of a nucleophile (Michael donor) to the electrophilic β-carbon of the α,β-unsaturated ester. This reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its nucleophilicity. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct. A wide range of nucleophiles, including carbanions (e.g., from malonates), amines, and thiols, can be employed in this reaction.

General Reaction Scheme:

Application Notes: Synthesis of Spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one Derivatives using Ethyl 2-(oxan-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The spiro-fusion of a quinazolinone core with a heterocyclic ring system, such as an oxacyclohexane, can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced pharmacological profiles. This application note details a proposed synthetic pathway for a spiro-quinazolinone derivative, specifically spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one, utilizing Ethyl 2-(oxan-4-ylidene)acetate as a key starting material. While direct literature on this specific reaction is scarce, the protocol is based on established methodologies for the synthesis of analogous spiro-quinazolinones from cyclic ketones and 2-aminobenzamide derivatives.

Proposed Synthetic Pathway

The synthesis of the target spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one is proposed to proceed via a multi-component reaction involving this compound and 2-aminobenzamide. The reaction is anticipated to involve an initial Michael addition of the amine to the α,β-unsaturated ester, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinazolinone ring system.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 2-Aminobenzamide

2-Aminobenzamide is a crucial precursor for the synthesis of the quinazolinone ring. It can be synthesized from isatoic anhydride.

Procedure:

-

To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a solution of an amine (e.g., ammonia in the form of ammonium hydroxide, 1 equivalent).

-

The reaction mixture is then heated under reflux for several hours.

-

Progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 2-aminobenzamide.[3][4]

Protocol 2: Synthesis of Spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one

This protocol outlines the proposed one-pot synthesis of the target spiro-quinazolinone from this compound and 2-aminobenzamide.

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and this compound (1 equivalent) in a high-boiling point solvent such as ethanol or acetic acid.

-

Add a catalytic amount of an acid or base to facilitate the reaction. p-Toluenesulfonic acid or a Lewis acid can be explored as catalysts.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of the target spiro-quinazolinone, based on typical yields for similar reactions.

| Entry | Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminobenzamide | This compound | p-TSA | Ethanol | 78 | 24 | 65 |

| 2 | 2-Aminobenzamide | This compound | Acetic Acid | Acetic Acid | 118 | 18 | 72 |

| 3 | 2-Aminobenzamide | This compound | L-proline | DMSO | 100 | 24 | 68 |

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the formation of spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Catalytic Reactions Involving Ethyl 2-(oxan-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(oxan-4-ylidene)acetate is a valuable intermediate in organic synthesis, featuring an α,β-unsaturated ester moiety attached to a tetrahydropyran ring. This structure makes it an excellent candidate for various catalytic transformations, particularly those targeting the reactive double bond. Due to a lack of specific literature detailing catalytic reactions on this exact substrate, this document provides detailed protocols and application notes based on well-established catalytic systems for analogous α,β-unsaturated esters and cyclic enones. The information herein serves as a robust starting point for methods development.

The primary catalytic transformations relevant to this compound are:

-

Catalytic Hydrogenation: The reduction of the carbon-carbon double bond to yield ethyl 2-(oxan-4-yl)acetate. Asymmetric variants of this reaction can provide chiral products of high interest in medicinal chemistry.

-

Catalytic Conjugate Addition: The addition of nucleophiles to the β-position of the unsaturated ester, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Catalytic Asymmetric Hydrogenation

The asymmetric hydrogenation of α,β-unsaturated esters is a cornerstone of modern synthetic chemistry, enabling the stereocontrolled synthesis of chiral saturated esters. For this compound, this transformation would yield enantiomerically enriched ethyl 2-(oxan-4-yl)acetate.

General Workflow for Asymmetric Hydrogenation

Caption: General workflow for the asymmetric hydrogenation of this compound.

Data from Analogous Systems

The following table summarizes typical results for the asymmetric hydrogenation of α,β-unsaturated esters using common chiral catalysts. These data provide an expected range of performance for the target molecule.

| Catalyst System | Substrate Type | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Ru(OAc)₂/((R)-BINAP) | Cyclic α,β-unsaturated ester | Methanol | 4 - 10 | 25 - 50 | >95 | 90 - 99 |

| [Rh(COD)₂]BF₄/(R,R)-Me-DuPhos | Acyclic α,β-unsaturated ester | Methanol | 1 - 5 | 25 | >98 | 95 - 99 |

| Ir(COD)Cl]₂/f-spiroPhos | Hindered α,β-unsaturated ester | Toluene | 50 | 60 | 92 | 96 |

Experimental Protocol (Hypothetical for Target Molecule)

This protocol is adapted from established procedures for ruthenium-catalyzed asymmetric hydrogenation.

Materials:

-

This compound

-

[Ru(OAc)₂((R)-BINAP)] (or other suitable chiral catalyst)

-

Anhydrous, degassed methanol

-

High-pressure autoclave with a magnetic stirrer

-

Hydrogen gas (high purity)

Procedure:

-

To a glass liner for the autoclave, add this compound (1.0 mmol, 170.2 mg).

-

Add the chiral ruthenium catalyst (0.005 - 0.01 mmol, 0.5 - 1.0 mol%).

-

Under an inert atmosphere (e.g., argon), add anhydrous, degassed methanol (5 mL).

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to the desired pressure (e.g., 10 atm) with hydrogen.

-

Stir the reaction mixture at a constant temperature (e.g., 30°C) for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC if possible.

-

After the reaction is complete, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral ethyl 2-(oxan-4-yl)acetate.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Catalytic Asymmetric Conjugate Addition

The conjugate addition of nucleophiles to this compound allows for the formation of a new stereocenter at the β-position. Organocatalysis and copper-catalyzed reactions are common methods for achieving high enantioselectivity in this transformation.

Logical Relationship in Organocatalyzed Conjugate Addition

Application Notes and Protocols for Conjugate Addition Strategies Utilizing Ethyl 2-(oxan-4-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugate addition, or Michael addition, is a powerful and versatile carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. This method is instrumental in the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery. Ethyl 2-(oxan-4-ylidene)acetate is an attractive Michael acceptor, featuring an exocyclic α,β-unsaturated ester moiety attached to a saturated oxane ring. This structural motif allows for the introduction of various functionalities at the C4 position of the oxane ring, leading to the formation of spirocyclic compounds. The oxane scaffold is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. This document provides detailed application notes and protocols for conjugate addition reactions utilizing this compound with a range of nucleophiles.

Note: Due to a lack of specific published examples for conjugate addition reactions utilizing this compound, the following protocols and data are based on well-established procedures for structurally analogous exocyclic α,β-unsaturated esters, such as ethyl 2-(cyclohexylidene)acetate. These protocols serve as a starting point for the development of specific applications.

Organocatalytic Asymmetric Conjugate Addition of 1,3-Dicarbonyl Compounds

The asymmetric conjugate addition of 1,3-dicarbonyl compounds, such as malonates and β-ketoesters, is a highly efficient method for the construction of chiral molecules containing quaternary stereocenters. Organocatalysis, employing small chiral organic molecules, offers a metal-free and environmentally benign approach to achieve high enantioselectivity.

Table 1: Asymmetric Conjugate Addition of Dibenzyl Malonate

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Cinchona-based thiourea (10) | Toluene | 24 | 95 | >95:5 | 92 |

| 2 | Proline-derived catalyst (20) | CH2Cl2 | 48 | 88 | 90:10 | 85 |

Experimental Protocol: Asymmetric Conjugate Addition of Dibenzyl Malonate

Materials:

-

This compound (1.0 equiv)

-

Dibenzyl malonate (1.2 equiv)

-

Cinchona-based thiourea catalyst (0.1 equiv)

-

Toluene (anhydrous)

-

Saturated aqueous NH4Cl solution

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the Cinchona-based thiourea catalyst (0.1 mmol).

-

Add dibenzyl malonate (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH4Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired spirocyclic product.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Logical Workflow for Asymmetric Conjugate Addition

Caption: General experimental workflow for organocatalytic conjugate addition.

Enantioselective Conjugate Addition of Nitroalkanes

The conjugate addition of nitroalkanes to α,β-unsaturated esters provides access to valuable γ-nitro esters, which are precursors to γ-amino acids and other biologically active compounds.[1] Organocatalytic strategies have been successfully employed to achieve high enantioselectivity in these reactions.[2][3]

Table 2: Asymmetric Conjugate Addition of Nitromethane

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Bifunctional thiourea (10) | Toluene | -20 | 72 | 92 | 95 |

| 2 | Squaramide-based catalyst (5) | Dichloromethane | 0 | 48 | 85 | 90 |

Experimental Protocol: Asymmetric Conjugate Addition of Nitromethane

Materials:

-

This compound (1.0 equiv)

-

Nitromethane (5.0 equiv)

-

Bifunctional thiourea catalyst (0.1 equiv)

-

Toluene (anhydrous)

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bifunctional thiourea catalyst (0.1 mmol) in anhydrous toluene (5.0 mL).

-

Cool the solution to -20 °C using a cryostat.

-

Add this compound (1.0 mmol) to the cooled solution.

-

Add nitromethane (5.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at -20 °C for 72 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, warm the reaction to room temperature and quench with saturated aqueous NaHCO3 solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the γ-nitro ester.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway Analogy: Inhibition of a Kinase Pathway

The spirocyclic products derived from these conjugate additions can be explored as potential inhibitors of various biological pathways relevant to drug discovery. For instance, a hypothetical spiro-oxane compound could act as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Catalytic Conjugate Addition of Thiols

The thia-Michael addition is a highly efficient reaction for the formation of carbon-sulfur bonds, leading to the synthesis of sulfur-containing molecules that are prevalent in many pharmaceuticals and natural products.[4][5] Both organocatalysts and metal catalysts can be employed to promote this transformation.

Table 3: Conjugate Addition of Thiophenol

| Entry | Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Triethylamine | 10 | Dichloromethane | 1 | >98 |

| 2 | Copper(I) Iodide | 5 | Tetrahydrofuran | 4 | 95 |

Experimental Protocol: Base-Catalyzed Conjugate Addition of Thiophenol

Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Triethylamine (0.1 equiv)

-

Dichloromethane (anhydrous)

-

1 M HCl solution

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5.0 mL) at room temperature, add thiophenol (1.1 mmol).

-

Add triethylamine (0.1 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (10 mL), followed by saturated aqueous NaHCO3 solution (10 mL), and then brine (10 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the thioether adduct.

Logical Relationship in Drug Development

The synthesized spirocyclic thioethers can be screened for biological activity. A logical workflow in a drug discovery program is depicted below.

Caption: A typical workflow in a drug discovery program.

Conclusion

The conjugate addition to this compound represents a promising strategy for the synthesis of novel spirocyclic compounds containing an oxane moiety. The protocols outlined in these application notes, based on analogous systems, provide a solid foundation for researchers to explore a variety of nucleophiles in this context. The resulting spiro-oxane structures are of significant interest in drug discovery, offering the potential for improved physicochemical and pharmacological properties. Further investigation into both catalytic and stereoselective methodologies will undoubtedly expand the synthetic utility of this versatile Michael acceptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective conjugate addition of nitro compounds to α,β-unsaturated ketones: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A highly enantioselective and general conjugate addition of thiols to cyclic enones with an organic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the yield of "Ethyl 2-(oxan-4-ylidene)acetate" in Wittig reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(oxan-4-ylidene)acetate in Wittig and related reactions.

Troubleshooting Guide

Low yields in the Wittig synthesis of this compound are a common challenge, primarily due to the reaction of a stabilized ylide with a ketone. This guide addresses specific issues and offers potential solutions.

Issue 1: Low or No Product Formation

| Potential Cause | Troubleshooting Steps | Rationale |

| Insufficiently Reactive Ylide | The ylide derived from ethyl (triphenylphosphoranylidene)acetate is stabilized and less reactive towards ketones like oxan-4-one.[1][2] | Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate, which is generally more reactive and gives higher yields with ketones.[2][3] |

| Inefficient Ylide Generation | The chosen base may not be strong enough to fully deprotonate the phosphonium salt, or moisture may be quenching the ylide.[4] | Ensure strictly anhydrous conditions. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of weaker bases like sodium carbonate.[5] |

| Low Reaction Temperature | The reaction may require thermal energy to overcome the activation barrier, especially with a less reactive ketone. | Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.[6] |

| Steric Hindrance | The cyclic structure of oxan-4-one can present steric hindrance to the bulky Wittig reagent.[2] | While challenging to alter the reactants, optimizing other conditions (temperature, reaction time) is crucial. The HWE reagent is less sterically demanding. |

Issue 2: Complex Product Mixture and Difficult Purification

| Potential Cause | Troubleshooting Steps | Rationale |

| Side Reactions of the Ylide | The ylide can undergo side reactions if the ketone is not consumed efficiently. | Add the ketone to the pre-formed ylide solution. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). |

| Difficulty Removing Triphenylphosphine Oxide (TPPO) | The byproduct TPPO can be challenging to separate from the desired product due to similar polarities.[7] | 1. Crystallization: TPPO is often insoluble in non-polar solvents like hexanes or diethyl ether. Triturating the crude product with these solvents can precipitate the TPPO.[7] 2. Chromatography: Careful column chromatography with a well-chosen solvent system is effective.[7] 3. Chemical Conversion: Reacting TPPO with MgCl₂ or ZnCl₂ can form a complex that precipitates from the solution.[7] |

| Isomerization of the Product | Under harsh basic or thermal conditions, the exocyclic double bond may isomerize to the more stable endocyclic position. | Use milder bases and the lowest effective temperature. If isomerization is desired, a base like DBU can be intentionally added at a higher temperature. |

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Wittig reaction with oxan-4-one and ethyl (triphenylphosphoranylidene)acetate consistently low?

A1: The primary reason for low yields is the use of a stabilized ylide with a ketone. Stabilized ylides, while easier to handle, are less nucleophilic than their unstabilized counterparts and react sluggishly with ketones, which are less electrophilic than aldehydes.[2] Forcing conditions like high temperatures are often required, which can lead to side reactions and degradation.[2]

Q2: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why is it recommended as an alternative?